6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound “6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrimidinediones and their analogs involves various methods . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The synthetic routes often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .Molecular Structure Analysis
Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . The molecular structure of these compounds is crucial for their biological activities .Chemical Reactions Analysis
The chemistry of pyrimidopyrimidines involves various reactions . The reaction pathways often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .
Mode of Action
The compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Biochemical Pathways
The compound affects the cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . It also impacts the DNA repair damage pathway. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the ad site of the enzyme , which might suggest good absorption and distribution characteristics.
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also shows high cytotoxicity against MCF-7 . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Future Directions
Properties
IUPAC Name |
6-(2-hydroxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(19)7-18-8-11-12(14(18)20)13(17-15(21)16-11)10-5-3-2-4-6-10/h2-6,9,13,19H,7-8H2,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTLIUDNTWYXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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